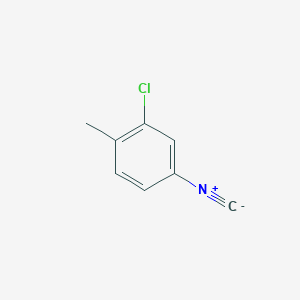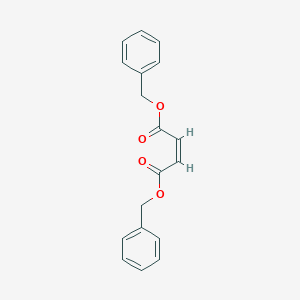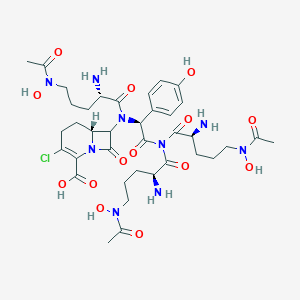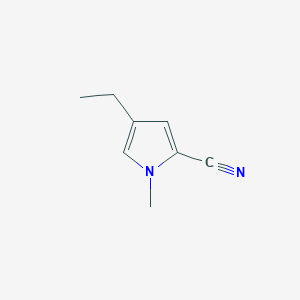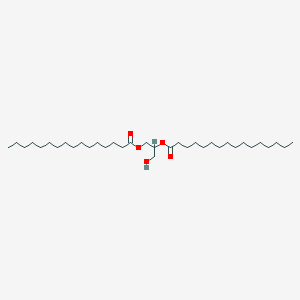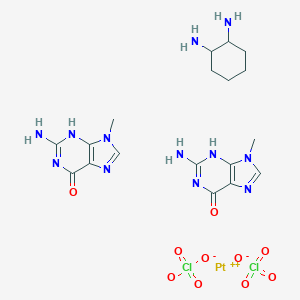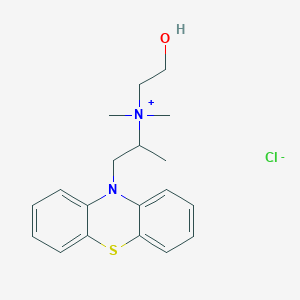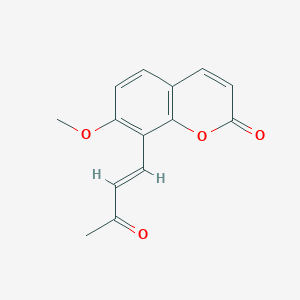
Osthenone
Descripción general
Descripción
Osthenone, also known as 7-Methoxy-8-(3-methylbut-2-enyl)-2-chromenone, is a coumarin derivative that has been isolated from the petroleum ether extract of the root parts of the plant Prangos pabularia. It is a simple coumarin with the molecular formula C15H16O3. This compound has been the subject of various structural and optical studies due to its potential applications in optoelectronics .
Synthesis Analysis
The synthesis of coumarin derivatives like osthenone is not directly discussed in the provided papers. However, the synthesis of related o-quinone derivatives has been reported. For instance, efficient new syntheses of o-quinone derivatives of polycyclic aromatic hydrocarbons (PAHs), which are implicated in carcinogenesis, have been developed. These derivatives serve as starting compounds for the synthesis of other active metabolites of PAHs . Although this does not directly pertain to osthenone, it provides insight into the synthetic strategies that might be applicable to similar compounds.
Molecular Structure Analysis
Osthenone has been characterized by various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), infrared spectroscopy (IR), and X-ray diffraction (XRD). The structural analysis confirmed that osthenone has a monoclinic structure. The compound comprises microcrystals with irregular morphology, as observed through scanning electron microscopy (SEM) .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving osthenone. However, the literature does discuss the reactivity of ortho-quinone methides (o-QMs), which are highly reactive intermediates in organic synthesis. These intermediates are versatile and have applications in organic synthesis, material chemistry, fine chemicals, and pharmaceuticals. The reactivity of o-QMs could be relevant to the chemical behavior of coumarin derivatives like osthenone, although this connection is not explicitly made in the provided data .
Physical and Chemical Properties Analysis
Osthenone has been studied for its optical properties using UV-vis spectroscopy and photoluminescence (PL) measurements. The compound exhibits high transmission in the entire visible range, indicating potential for optoelectronic applications. The optical band gap was determined to be around 3.39 eV, and the compound exhibited indirect allowed transitions. PL data showed good emission at certain wavelengths in the visible region, suggesting that osthenone could be useful in optoelectronic devices due to these properties .
Aplicaciones Científicas De Investigación
Translational Research in Osteoporosis Management : Research emphasizes the importance of translational research (TR) in understanding and treating diseases like osteoporosis. TR combines high throughput methodologies with in vitro and in vivo studies to identify new prognostic and therapeutic targets (Dontas & Lambrou, 2019).
Chemical and Biological Activities of Quinones : Quinones, a class of compounds with roles in photosynthesis and as vitamins, are known for their antioxidant activity and potential therapeutic applications in conditions like osteoporosis and cardiovascular diseases. The review also covers the challenges in analytical detection of quinones, important for understanding their biological activities (El-Najjar et al., 2011).
Forward Osmosis Applications : This research explores the applications of forward osmosis in various fields, including wastewater treatment and drug delivery systems. This might be relevant if Osthenone has potential applications in these areas (Cath, Childress, & Elimelech, 2006).
Osteoimmunology and Bone Systems : This study focuses on the interaction between the immune and skeletal systems, a field known as osteoimmunology. Understanding this interplay is crucial for developing treatments for bone-related diseases, which might intersect with the potential applications of Osthenone (Takayanagi, 2007).
Bisosthenon from Citrus Plants : This study identified Bisosthenon, a dimeric coumarin, from Citrus plant roots. Bisosthenon is a head-to-head dimer of Osthenon, suggesting potential relevance in studying Osthenone’s derivatives (Ito et al., 1989).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVAKUIMOKUQL-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-[(E)-3-oxo-1-butenyl]-2H-1-benzopyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of osthenone and similar coumarins contribute to their antiproliferative activity against cancer cells?
A1: The research article [] highlights that the presence of 1,1-dimethylallyl and isopentenyl groups plays a crucial role in the antiproliferative activity of osthenone and other tested coumarins. Specifically, pyrano- and furanocoumarins, which are derived from simple isopentenylated coumarins and possess these structural features, exhibited stronger activity against cancer cell lines compared to normal human cell lines. While the exact mechanism of action is not fully elucidated in this study, the presence and position of these groups likely influence the interaction of these compounds with their biological targets, contributing to their antiproliferative effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)


